molecular formula C26H28Cl2N6O2 B11440966 8-((4-benzylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-((4-benzylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11440966
M. Wt: 527.4 g/mol
InChI Key: MMKJCCPERLNQNZ-UHFFFAOYSA-N
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Description

8-((4-benzylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including benzylpiperazine and dichlorobenzyl moieties. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-benzylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 2,4-dichlorobenzyl chloride.

    Step 1: Alkylation of 1,3-dimethylxanthine with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to form the intermediate 7-(2,4-dichlorobenzyl)-1,3-dimethylxanthine.

    Step 2: The intermediate is then reacted with 4-benzylpiperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the dichlorobenzyl moiety, potentially leading to the formation of mono- or di-chlorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Mono- or di-chlorinated derivatives.

    Substitution: Substituted derivatives at the chlorinated positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, 8-((4-benzylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-((4-benzylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-methylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
  • 8-((4-phenylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-((4-benzylpiperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28Cl2N6O2

Molecular Weight

527.4 g/mol

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H28Cl2N6O2/c1-30-24-23(25(35)31(2)26(30)36)34(16-19-8-9-20(27)14-21(19)28)22(29-24)17-33-12-10-32(11-13-33)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15-17H2,1-2H3

InChI Key

MMKJCCPERLNQNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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